(4-(三氟甲氧基)苯基)脲

描述

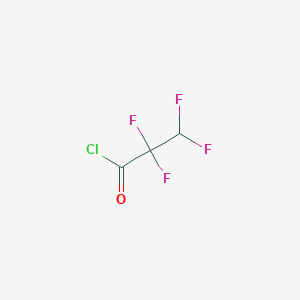

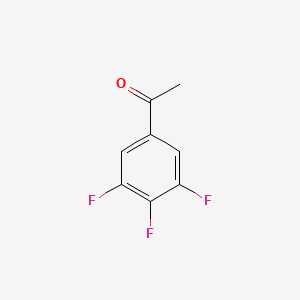

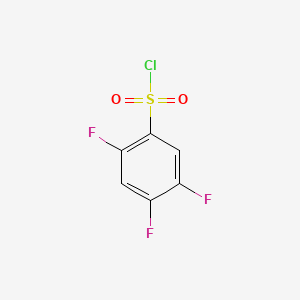

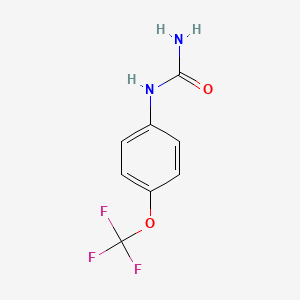

(4-三氟甲氧基)苯基脲是一种有机化合物,其特征在于苯环上连接有一个三氟甲氧基,而苯环又连接着一个脲基。

科学研究应用

化学

在化学领域,(4-三氟甲氧基)苯基脲被用作合成更复杂分子的构建块。其独特的三氟甲氧基赋予其亲脂性和吸电子性,使其在设计具有特定电子特性的分子方面具有价值。

生物学和医学

在药物化学中,(4-三氟甲氧基)苯基脲衍生物已被证明有望作为人可溶性环氧化物水解酶(sEH)的抑制剂,该酶参与脂肪酸环氧化物的代谢 。 这些抑制剂在治疗高血压、炎症和某些癌症等疾病方面具有潜在的治疗应用 。

工业

在工业领域,(4-三氟甲氧基)苯基脲及其衍生物正在探索其在农用化学品(如杀虫剂和除草剂)中的潜在用途。 它们与生物靶标相互作用的能力使它们适合开发新的害虫防治剂 。

作用机制

(4-三氟甲氧基)苯基脲的作用机制,特别是在其作为 sEH 抑制剂的作用中,涉及与酶的活性位点结合。 这种结合是通过三氟甲氧基与酶活性位点中特定氨基酸残基之间形成氢键和疏水相互作用来促进的 。 这种相互作用抑制了酶的活性,导致脂肪酸环氧化物水平升高,而脂肪酸环氧化物具有抗炎和血管舒张作用 。

生化分析

Biochemical Properties

(4-(Trifluoromethoxy)phenyl)urea plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble epoxide hydrolase. This enzyme is involved in the metabolism of epoxides to diols, which are less reactive and more water-soluble. By inhibiting soluble epoxide hydrolase, (4-(Trifluoromethoxy)phenyl)urea can modulate the levels of epoxides and diols in the body, impacting various physiological processes. The compound interacts with the active site of soluble epoxide hydrolase, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex . Additionally, (4-(Trifluoromethoxy)phenyl)urea has been shown to interact with other biomolecules, such as proteins involved in inflammation and pain pathways .

Cellular Effects

The effects of (4-(Trifluoromethoxy)phenyl)urea on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting soluble epoxide hydrolase, (4-(Trifluoromethoxy)phenyl)urea can reduce inflammation and pain by altering the levels of epoxyeicosatrienoic acids, which are signaling molecules involved in these processes . Furthermore, (4-(Trifluoromethoxy)phenyl)urea has been shown to affect the proliferation and migration of endothelial cells, which are critical for angiogenesis .

Molecular Mechanism

The molecular mechanism of action of (4-(Trifluoromethoxy)phenyl)urea involves its binding interactions with soluble epoxide hydrolase and other biomolecules. The compound binds to the active site of soluble epoxide hydrolase, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition leads to an accumulation of epoxyeicosatrienoic acids, which have various biological effects, including anti-inflammatory and vasodilatory actions . Additionally, (4-(Trifluoromethoxy)phenyl)urea may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-(Trifluoromethoxy)phenyl)urea can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that (4-(Trifluoromethoxy)phenyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to (4-(Trifluoromethoxy)phenyl)urea in in vitro and in vivo studies has revealed sustained inhibition of soluble epoxide hydrolase and prolonged anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of (4-(Trifluoromethoxy)phenyl)urea vary with different dosages in animal models. At lower doses, the compound effectively inhibits soluble epoxide hydrolase and exerts anti-inflammatory and analgesic effects without significant toxicity . At higher doses, (4-(Trifluoromethoxy)phenyl)urea may cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

(4-(Trifluoromethoxy)phenyl)urea is involved in several metabolic pathways, primarily through its interaction with soluble epoxide hydrolase. The compound is metabolized via oxidation and amide hydrolysis, leading to the formation of various metabolites . These metabolites can further interact with enzymes and cofactors, influencing metabolic flux and metabolite levels in the body . Understanding the metabolic pathways of (4-(Trifluoromethoxy)phenyl)urea is crucial for assessing its safety and efficacy in therapeutic applications.

Transport and Distribution

The transport and distribution of (4-(Trifluoromethoxy)phenyl)urea within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins. The compound can readily cross cell membranes and accumulate in lipid-rich tissues . Additionally, (4-(Trifluoromethoxy)phenyl)urea may interact with specific transporters that facilitate its uptake and distribution within the body . These interactions can affect the localization and accumulation of the compound, impacting its biological activity.

Subcellular Localization

The subcellular localization of (4-(Trifluoromethoxy)phenyl)urea is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with soluble epoxide hydrolase and other cytoplasmic proteins . Additionally, (4-(Trifluoromethoxy)phenyl)urea may be targeted to specific subcellular compartments or organelles through post-translational modifications or targeting signals . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.

准备方法

合成路线和反应条件

(4-三氟甲氧基)苯基脲的合成通常涉及 4-(三氟甲氧基)苯胺与异氰酸酯衍生物的反应。 一种常见的方法是 4-(三氟甲氧基)苯基异氰酸酯与脂肪族二胺反应,生成含有 4-(三氟甲氧基)苯基片段的 N,N'-二取代双脲 。 该反应通常在二氯甲烷或甲苯等有机溶剂中进行,在温和条件下,可以实现 58% 到 80% 的产率 。

工业生产方法

在工业生产中,(4-三氟甲氧基)苯基脲的生产可能涉及类似的合成路线,但规模更大。该工艺将针对更高的效率和产率进行优化,可能包括连续流动反应器和自动化系统,以确保一致的质量和可扩展性。

化学反应分析

反应类型

(4-三氟甲氧基)苯基脲可以发生各种化学反应,包括:

取代反应: 三氟甲氧基可以在适当条件下参与亲核芳香取代反应,其中亲核试剂取代三氟甲氧基。

氧化和还原: 苯环和脲基可以分别发生氧化和还原反应,改变化合物的氧化态。

水解: 脲基可以在酸性或碱性条件下水解,导致形成相应的胺和二氧化碳。

常用试剂和条件

取代反应: 常用试剂包括胺或硫醇等亲核试剂,通常在氢化钠或碳酸钾等碱的存在下进行。

氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂。

水解: 水解反应使用酸性条件(例如盐酸)或碱性条件(例如氢氧化钠)。

主要生成物

从这些反应中形成的主要产物取决于所用条件和试剂。例如,亲核取代可以产生各种取代的苯基脲,而水解导致形成胺和二氧化碳。

相似化合物的比较

类似化合物

(4-甲氧基苯基)脲: 结构相似,但缺少三氟甲氧基,导致电子特性和生物活性不同。

(4-三氟甲基苯基)脲: 含有三氟甲基而不是三氟甲氧基,影响其亲脂性和反应性。

(4-氯苯基)脲: 用氯原子取代三氟甲氧基,导致其化学和生物特性发生变化。

独特性

(4-三氟甲氧基)苯基脲中三氟甲氧基的存在赋予其独特的特性,例如增加的亲脂性和吸电子效应,可以增强其与生物靶标的结合亲和力并改善其药代动力学特征。这些特性使其成为开发新型治疗剂和工业应用的宝贵化合物。

属性

IUPAC Name |

[4-(trifluoromethoxy)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSFVIMHTOMZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896798 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82971-90-2 | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082971902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-(trifluoromethoxy)phenyl)urea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15610 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (4-(Trifluoromethoxy)phenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(TRIFLUOROMETHOXY)PHENYL)UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQP4E8O29W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymes are known to be inhibited by compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety?

A1: Research indicates that compounds containing the (4-(trifluoromethoxy)phenyl)urea moiety exhibit potent inhibition of soluble epoxide hydrolase (sEH) [, , , , , , , , , ]. Additionally, some derivatives have shown inhibitory activity against P2Y1 receptors [, ] and p38β kinase [].

Q2: What are the downstream effects of sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives?

A2: Inhibiting sEH with (4-(trifluoromethoxy)phenyl)urea derivatives leads to the stabilization of epoxyeicosatrienoic acids (EETs) [, , ]. EETs possess various beneficial effects, including anti-inflammatory, analgesic, and neuroprotective properties [, , , , ].

Q3: How does the inhibition of sEH by (4-(trifluoromethoxy)phenyl)urea containing compounds translate to potential therapeutic benefits?

A3: Preclinical studies suggest that sEH inhibition by (4-(trifluoromethoxy)phenyl)urea derivatives may hold therapeutic potential for various conditions, including:

- Pain management: These compounds have shown efficacy in reducing inflammatory and neuropathic pain in animal models [, , , ].

- Cardiovascular diseases: Studies have demonstrated their potential in alleviating hypertension, cardiac hypertrophy, and ischemia-reperfusion injury [, , , ].

- Neurodegenerative disorders: Research suggests possible benefits in models of Alzheimer's disease by reducing tau hyperphosphorylation and amyloid toxicity [, , ].

- Pulmonary hypertension: Studies indicate that sEH inhibition might not worsen or contribute to the development of pulmonary hypertension [].

Q4: How do structural modifications to the (4-(trifluoromethoxy)phenyl)urea scaffold influence its activity against sEH?

A4: Studies have demonstrated that modifications to the acyl group attached to the piperidine ring of 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives can significantly impact pharmacokinetic properties and potency against sEH []. For instance, replacing the adamantyl group with a cyclopropyl group led to a significant improvement in potency, Cmax, and AUC [].

Q5: Are there structural modifications that enhance the selectivity of (4-(trifluoromethoxy)phenyl)urea derivatives for specific targets?

A5: While (4-(trifluoromethoxy)phenyl)urea derivatives display promising activity against sEH, research indicates that they can also interact with other targets like P2Y1 receptors [, ]. Structural modifications are crucial for achieving greater target selectivity. For example, incorporating specific bulky substituents into the molecule has led to the development of compounds with improved selectivity for P2Y1 receptors over sEH [, ].

Q6: How does the TMDD of (4-(trifluoromethoxy)phenyl)urea sEH inhibitors affect their dosing and efficacy?

A6: The TMDD observed with these inhibitors adds complexity to their pharmacokinetic profiles [, ]. Understanding the extent of target binding and its impact on drug exposure is crucial for optimizing dosing regimens and achieving sustained therapeutic efficacy.

Q7: Are there specific transporters involved in the distribution and elimination of (4-(trifluoromethoxy)phenyl)urea compounds?

A7: While specific transporters haven't been extensively characterized in the provided research, it is highly likely that drug transporters play a role in the absorption, distribution, and elimination of these compounds, as is common for many small molecules. Further research is necessary to elucidate the specific transporters involved.

Q8: What analytical techniques are commonly employed to characterize and quantify (4-(trifluoromethoxy)phenyl)urea compounds?

A8: Researchers utilize a combination of techniques for the analysis of these compounds. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify these compounds and their metabolites in biological matrices [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。